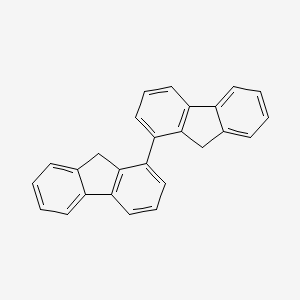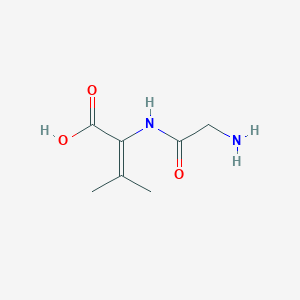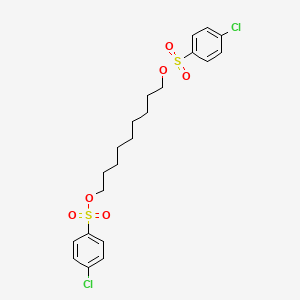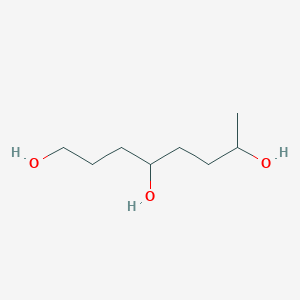
1,4,7-Octanetriol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,7-Octanetriol is an organic compound belonging to the class of fatty alcohols. It is characterized by the presence of three hydroxyl groups attached to an eight-carbon aliphatic chain. This compound is known for its versatility and is used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: 1,4,7-Octanetriol can be synthesized through several methods. One common approach involves the reduction of 1,4,7-octanetrione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 1,4,7-octanetrione. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion.
化学反应分析
Types of Reactions: 1,4,7-Octanetriol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: Formation of 1,4,7-octanetrione.
Reduction: Formation of octane.
Substitution: Formation of this compound derivatives with various functional groups.
科学研究应用
1,4,7-Octanetriol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and as a building block for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
作用机制
The mechanism of action of 1,4,7-Octanetriol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, it may participate in enzymatic reactions, contributing to metabolic processes.
相似化合物的比较
1,3,7-Octanetriol: Another fatty alcohol with hydroxyl groups at different positions.
1,2,6-Hexanetriol: A shorter-chain fatty alcohol with similar properties.
1,5,9-Decanetriol: A longer-chain fatty alcohol with additional hydroxyl groups.
Uniqueness: 1,4,7-Octanetriol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. This positioning allows for unique reactivity patterns and applications compared to its analogs.
属性
CAS 编号 |
5432-79-1 |
|---|---|
分子式 |
C8H18O3 |
分子量 |
162.23 g/mol |
IUPAC 名称 |
octane-1,4,7-triol |
InChI |
InChI=1S/C8H18O3/c1-7(10)4-5-8(11)3-2-6-9/h7-11H,2-6H2,1H3 |
InChI 键 |
VPJIDASIZYCWGX-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC(CCCO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



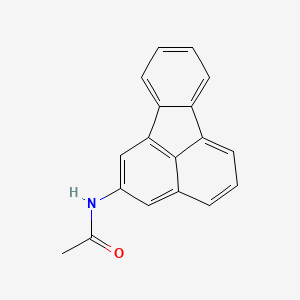
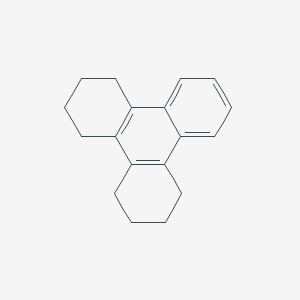
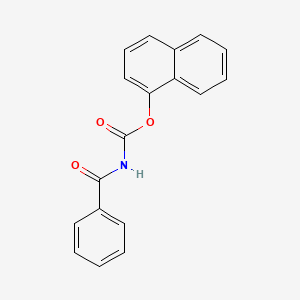
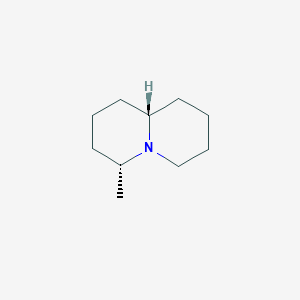


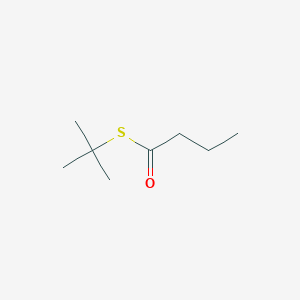
![4-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzonitrile](/img/structure/B14725294.png)

